molecular formula C19H21N3O3 B2723176 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide CAS No. 872848-93-6

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide

Cat. No.: B2723176
CAS No.: 872848-93-6
M. Wt: 339.395
InChI Key: BDZQUYHPBZZFRN-UHFFFAOYSA-N
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Description

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide is a complex organic compound that features both indole and pyrrolidine moieties. The indole ring is a common structure in many biologically active compounds, while the pyrrolidine ring is known for its versatility in medicinal chemistry .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

Mechanism of Action

The mechanism of action of 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing additional points of interaction . These interactions can affect various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-9-20-19(25)18(24)15-12-22(16-8-4-3-7-14(15)16)13-17(23)21-10-5-6-11-21/h2-4,7-8,12H,1,5-6,9-11,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZQUYHPBZZFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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